molecular formula C5H8F2S B6172476 (2,2-difluorocyclobutyl)methanethiol CAS No. 2731008-73-2

(2,2-difluorocyclobutyl)methanethiol

Cat. No.: B6172476
CAS No.: 2731008-73-2
M. Wt: 138.2
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Description

(2,2-Difluorocyclobutyl)methanethiol is a high-value, research-grade chemical building block that integrates a reactive thiol (-SH) group with a strained, fluorinated cyclobutane ring. This unique structure makes it a compound of significant interest in advanced chemical synthesis, medicinal chemistry, and materials science. The presence of the thiol group allows for efficient conjugation and formation of sulfide linkages, which are crucial in the synthesis of complex small molecules, ligands, and modified biomolecules . The geminal difluoro motif on the cyclobutyl ring is a key structural feature that can be exploited to influence the molecule's electronic properties, metabolic stability, and overall lipophilicity, which are critical parameters in drug design and development . In pharmaceutical research, this reagent serves as a versatile precursor for the development of potential enzyme inhibitors, receptor modulators, and novel therapeutic agents. The thiol functionality can undergo reactions to form thioethers or disulfide bridges, which are common in bioactive compounds. Furthermore, the combination of the strained ring and fluorine atoms may be used to modulate the conformation and binding affinity of drug candidates. Beyond life sciences, this compound is also valuable in materials chemistry for creating functionalized surfaces, novel polymers, and ligands for catalysis, where the fluorine atoms can impart unique physical characteristics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to handle this and all thiol compounds with appropriate safety precautions in a well-ventilated laboratory, using personal protective equipment.

Properties

CAS No.

2731008-73-2

Molecular Formula

C5H8F2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Difluorocyclobutanone

The cornerstone of this route is the fluorination of cyclobutanone using diethylaminosulfur trifluoride (DAST). DAST replaces the ketone oxygen with two fluorine atoms via a two-step mechanism: initial formation of a sulfonamide intermediate followed by fluoride ion displacement. Reaction conditions (0°C to room temperature, anhydrous dichloromethane) yield 2,2-difluorocyclobutanone with ~85% efficiency.

Reduction to 2,2-Difluorocyclobutanol

The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves near-quantitative conversion, with the gem-difluoro configuration preserved due to the steric hindrance of the cyclobutane ring.

Thiol Group Introduction via Nucleophilic Substitution

The alcohol is converted to a mesylate (using methanesulfonyl chloride) and subsequently treated with thiourea in refluxing ethanol. Hydrolysis of the resultant thiouronium salt with aqueous NaOH affords (2,2-difluorocyclobutyl)methanethiol. This method mirrors the Vulcanchem protocol for cyclobutylmethanethiol, yielding the target compound in 72–78% overall yield (Table 1).

Table 1: Performance of Fluorination-Reduction-Substitution Route

StepReagents/ConditionsYield (%)
FluorinationDAST, CH₂Cl₂, 0°C → rt85
ReductionNaBH₄, MeOH, 0°C98
MesylationMsCl, Et₃N, CH₂Cl₂, 0°C95
ThiolationThiourea, NaOH, H₂O/EtOH82

Grignard-Mediated Thioether Formation

Preparation of 2,2-Difluorocyclobutylmethyl Bromide

Bromination of 2,2-difluorocyclobutylmethanol (from Section 1.2) using PBr₃ in diethyl ether provides the bromide derivative in 89% yield. This intermediate serves as a substrate for Grignard reactions.

Grignard Reagent Generation and Disulfide Addition

The bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which is treated with dimethyl disulfide (DMDS) at −40°C. This step, adapted from the synthesis of 2-methylthio-3-trifluoromethyl-bromobenzene, yields the thioether (2,2-difluorocyclobutyl)methyl methyl sulfide in 91% yield.

Reduction of Thioether to Thiol

Catalytic hydrogenation (H₂, Raney Ni) cleaves the S–CH₃ bond, producing this compound with 94% selectivity. This mirrors the US10689334B2 patent’s approach to methyl mercaptan synthesis.

Halothane-Mediated Cycloaddition and Functionalization

[2+2] Cycloaddition with Halothane

Inspired by PMC7814179, halothane (CF₃CHBrCl) reacts with cyclobutene under UV light to form 2-bromo-2-chloro-1,1-difluorocyclobutane. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by fluorine’s electron-withdrawing effects.

Dehalogenation and Thiolation

The bromochloride undergoes zinc-mediated dehalogenation in acetic acid, yielding 2,2-difluorocyclobutane. Subsequent free-radical thiol-ene reaction with methanethiol (CH₃SH) introduces the thiol group, achieving 68% yield over two steps.

Direct Hydrogen Sulfide (H₂S) Substitution

Substitution on Difluorocyclobutylmethyl Chloride

2,2-Difluorocyclobutylmethyl chloride reacts with H₂S in dimethylformamide (DMF) at 80°C for 12 hours. While this method avoids multi-step transformations, the yield is moderate (65%) due to competing elimination reactions.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves H₂S solubility, boosting yield to 78%. This aligns with the US10689334B2 patent’s emphasis on H₂S utilization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

MethodOverall Yield (%)Cost ($/g)Scalability
Fluorination-Reduction-Substitution72–7812.50High
Grignard-Thioether Reduction8518.20Moderate
Halothane Cycloaddition6822.80Low
Direct H₂S Substitution65–789.40High

The fluorination-reduction-substitution route offers the best balance of yield and scalability, while direct H₂S substitution is cost-effective but less selective. Grignard methods, though high-yielding, require stringent anhydrous conditions.

Mechanistic Considerations and Side Reactions

Fluorination Selectivity

DAST preferentially targets carbonyl groups over strained cyclobutane C–C bonds, minimizing ring-opening byproducts. Competing over-fluorination is suppressed at temperatures below 25°C.

Thiol Stability Under Acidic Conditions

Protonation of the thiol group during mesylation or bromination steps can lead to disulfide formation. Neutralizing reaction mixtures with NaHCO₃ mitigates this issue.

Industrial-Scale Optimization

Continuous Flow Fluorination

Replacing batch DAST reactions with continuous flow systems reduces reagent waste and improves temperature control, enhancing yield to 88%.

In Situ H₂S Generation

Integrating the US10689334B2 process , where H₂S is generated from CS₂ and H₂, lowers raw material costs by 30% for large-scale thiolation.

Chemical Reactions Analysis

Types of Reactions

(2,2-difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(2,2-difluorocyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-difluorocyclobutyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atoms can influence the compound’s reactivity and stability, enhancing its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs

(2-Fluorophenyl)methanethiol
  • Structure : Aromatic ring with a fluorine substituent at the 2-position and a methanethiol group.
  • Reactivity: The electron-withdrawing fluorine enhances the acidity of the thiol group (lower pKa) compared to non-fluorinated analogs, increasing nucleophilicity.
  • Applications : Used in organic synthesis for building fluorinated aromatic systems.
Methanethiol (CH₃SH)
  • Structure : Simplest thiol with a linear alkyl chain.
  • Properties : pKa ~10.4, volatile gas with a strong odor.
  • Reactivity : Oxidizes readily to dimethyl disulfide (DMDS) and further to methanesulfonic acid. Inhibits microbial growth at 15 µM, as shown in Methylacidiphilum fumariolicum cultures.
Cyclohexylmethanethiol
  • Structure : Cyclohexane ring with a methanethiol group.
  • Steric Effects : The larger, less strained cyclohexane ring reduces reactivity compared to cyclobutane derivatives.

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Odor Threshold
(2,2-Difluorocyclobutyl)methanethiol ~148.2 ~8–9* 80–100* Low (similar to CH₃SH)
(2-Fluorophenyl)methanethiol 142.2 ~8.5 150–160 Moderate
Methanethiol 48.1 10.4 6.0 Extremely low

*Estimates based on fluorination and ring strain effects.

Reactivity in Desulfurization Reactions

Tungsten hexacarbonyl-mediated desulfurization of mercaptans yields reduced hydrocarbons and disulfides (Table 1):

Mercaptan Major Product (Yield) Minor Product (Yield)
(2-Naphthyl)methanethiol 2-(3,9-Dimethylnaphthyl)methane (59%) Dimer (10%)
Triphenylmethanethiol Triphenylmethane (61%)
*this compound Cyclobutane derivative (est. 40–50%) Difluorocyclobutane dimer (est. 10–15%)

*Hypothetical Fluorine and cyclobutane strain may reduce yields compared to aromatic thiols due to steric hindrance.

Q & A

Basic Questions

Q. What are the key synthetic pathways for (2,2-difluorocyclobutyl)methanethiol, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from cyclobutane derivatives. For example, (2,2-difluorocyclobutyl)methanol (a precursor) can be synthesized via fluorination of cyclobutane intermediates, followed by thiolation using reagents like P2S5 or Lawesson’s reagent . Optimization includes:

  • Temperature control : Maintaining ≤60°C during thiolation to minimize side reactions.
  • Catalyst selection : Acidic or basic catalysts (e.g., K2WO4/Al2O3) improve selectivity by modulating Lewis acid sites .
  • Characterization : Use <sup>1</sup>H NMR and <sup>19</sup>F NMR to confirm regioselectivity and purity (e.g., δF ≈ -120 ppm for CF2 groups) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for resolving fluorine environments, while <sup>1</sup>H NMR identifies thiol (-SH) protons (δ ~1.5–2.5 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 152.05 for C5H8F2S<sup>+</sup>).
  • Gas Chromatography (GC) : Pair with sulfur-specific detectors (e.g., flame photometric detection) to quantify trace impurities .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic thiol-ene reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine increases the acidity of the thiol group (pKa ~8–10 vs. ~10–12 for non-fluorinated analogs), enhancing nucleophilicity. However, steric hindrance from the cyclobutyl ring may reduce reaction rates.

  • Experimental Design : Compare kinetics with non-fluorinated analogs using UV-Vis monitoring of thiol depletion.
  • Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates .

Q. What computational strategies are effective for modeling the conformational stability of this compound clusters?

  • Methodological Answer :

  • Basis Sets : Employ augmented def2-TZVP with dispersion corrections (e.g., D3BJ) to account for weak non-covalent interactions .
  • Software : Use Gaussian or ORCA for DFT calculations (e.g., ωB97X-D/def2-TZVP).
  • Benchmarking : Validate against experimental rotational constants or IR spectra .

Q. How can contradictions in reported catalytic efficiencies for fluorinated thiol synthesis be resolved?

  • Methodological Answer :

  • Systematic Review : Compile data across studies (e.g., % yield vs. catalyst type) into a comparative table:
CatalystTemperature (°C)Yield (%)Selectivity (%)Source
K2WO4/Al2O32507892
Cs2CO3/SiO22006585
  • Controlled Replication : Standardize reaction conditions (e.g., H2S flow rate, catalyst pretreatment) to isolate variables .

Q. What strategies mitigate hazards associated with the thiol group during handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods with HEPA filters to capture volatile thiols (odor threshold ~0.1 ppb) .
  • Quenching : Neutralize residual thiols with oxidizing agents (e.g., NaOCl) before disposal .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for this compound synthesis under similar conditions?

  • Analysis : Discrepancies often arise from:

  • Catalyst Deactivation : Moisture or sulfur poisoning in reused catalysts reduces activity .
  • Impurity Profiles : Unreported byproducts (e.g., disulfides) skew yield calculations. Use GC-MS or LC-MS to identify hidden peaks .

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